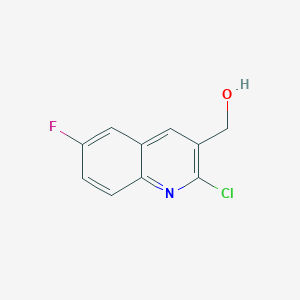

(2-Chloro-6-fluoroquinolin-3-yl)methanol

描述

Significance of Quinoline (B57606) Derivatives in Drug Discovery and Development

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. apolloscientific.co.ukchim.it Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as successful drugs for various diseases. scbt.comsigmaaldrich.com Historically, the significance of the quinoline core was cemented by the discovery of quinine, an alkaloid from the bark of the Cinchona tree, which became the first effective treatment for malaria. chim.it This discovery spurred the synthesis of numerous quinoline-based antimalarial drugs, including chloroquine (B1663885) and mefloquine. chim.it

Beyond their application in infectious diseases, quinoline derivatives have shown significant promise in oncology. apolloscientific.co.ukresearchgate.net Many of these compounds exert their anticancer effects by intercalating with DNA, inhibiting key enzymes like topoisomerases and protein kinases, or disrupting tubulin polymerization, thereby arresting the cell cycle and inducing apoptosis in cancer cells. apolloscientific.co.ukresearchgate.net The versatility of the quinoline nucleus allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and selectivity. apolloscientific.co.uksigmaaldrich.com This structural flexibility has led to the development of quinoline-based drugs with applications as antibacterial, antiviral, anti-inflammatory, and cardiovascular agents. scbt.comresearchgate.net

Overview of Halogenated Quinoline Pharmacophores and Their Role in Bioactivity

The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into the quinoline scaffold is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov

Fluorine, in particular, has become a crucial element in drug design. The discovery that the introduction of a fluorine atom at the C-6 position of the quinoline ring could dramatically enhance antibacterial potency led to the development of the highly successful fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin. nih.gov These agents are mainstays in treating a wide range of bacterial infections. nih.gov The chlorine atom, often introduced at the C-2 or C-7 position, also plays a critical role. It can act as a reactive handle for further synthetic modifications or contribute directly to the bioactivity of the final compound, as seen in many antimalarial and anticancer agents. researchgate.netnih.gov The strategic placement of halogens can lead to enhanced potency and improved pharmacokinetic profiles, making halogenated quinolines a pharmacophore of continued interest in the development of new therapeutics. nih.gov

Rationale for Research Focus on (2-Chloro-6-fluoroquinolin-3-yl)methanol as a Key Intermediate and Bioactive Scaffold

The specific compound this compound is of significant interest to medicinal chemists due to the unique combination of its structural features, which make it a valuable building block for creating new drug candidates. The rationale for its use is multifaceted:

Bioactive Core: The 6-fluoroquinoline (B108479) core is a well-established pharmacophore known to impart potent biological activity, particularly antibacterial effects. nih.gov

Reactive Handles for Synthesis: The compound possesses two key sites for chemical modification. The chloro group at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of other functional groups. The methanol (B129727) group (-CH₂OH) at the 3-position can be easily oxidized to an aldehyde or a carboxylic acid, or used in esterification and etherification reactions, providing a versatile anchor point for building more complex molecular architectures.

Modulation of Properties: The presence of both a fluorine and a chlorine atom allows for fine-tuning of the electronic and steric properties of the molecule, which can be critical for optimizing target binding and pharmacokinetic parameters.

This combination of a proven bioactive core with versatile reactive handles makes this compound an ideal starting material, or key intermediate, for generating libraries of novel compounds for biological screening. For instance, the methanol group can be converted to an aldehyde, which can then be reacted with hydrazides to form hydrazones, a class of compounds known to possess diverse pharmacological activities including antimicrobial and anticancer properties. researchgate.net

Research Scope and Objectives Pertaining to this compound

The primary research objective centered on this compound is its utilization as a scaffold to synthesize novel molecules with potential therapeutic value. The scope of this research is broad and encompasses several key areas:

Synthesis of Novel Derivatives: The main goal is to use the reactive chloro and methanol groups to synthesize a diverse library of new quinoline derivatives. This involves exploring various chemical reactions to attach different pharmacophores and functional groups to the quinoline core.

Antimicrobial Drug Discovery: Leveraging the known antibacterial properties of the fluoroquinolone scaffold, a major objective is to develop new antibiotics that can overcome existing resistance mechanisms. Researchers aim to create derivatives that are effective against multidrug-resistant strains of bacteria. nih.gov

Anticancer Agent Development: Given the established anticancer potential of quinoline derivatives, another key objective is the synthesis of new compounds for evaluation as cytotoxic agents against various cancer cell lines. researchgate.net The aim is to identify molecules that can selectively target cancer cells while minimizing toxicity to healthy cells.

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds from this single intermediate and testing their biological activity, researchers can establish clear structure-activity relationships. This knowledge is crucial for understanding how specific structural modifications influence potency and selectivity, guiding the rational design of more effective second-generation compounds.

In essence, this compound serves as a strategic starting point for the efficient and systematic exploration of the chemical space around the privileged 6-fluoroquinoline scaffold, with the ultimate objective of identifying new lead compounds for drug development.

Chemical Compound Data

Below are the properties of the primary compound discussed in this article.

List of Compounds Mentioned

The following table lists the chemical compounds referred to in this article.

Structure

3D Structure

属性

IUPAC Name |

(2-chloro-6-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLWQCOYLXZRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444366 | |

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017403-67-6 | |

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Fluoroquinolin 3 Yl Methanol and Its Advanced Intermediates

Strategies for Constructing the 2-Chloro-6-fluoroquinoline (B1368868) Core

The foundational step in synthesizing the title compound is the creation of the 2-chloro-6-fluoroquinoline scaffold. This is most effectively achieved through the Vilsmeier-Haack reaction, which builds the heterocyclic system from a substituted acetanilide (B955) precursor.

Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) Precursors

The primary and most crucial precursor for (2-Chloro-6-fluoroquinolin-3-yl)methanol is 2-Chloro-6-fluoroquinoline-3-carbaldehyde. sigmaaldrich.com The synthesis of this aldehyde is a well-documented process that relies on the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide. niscpr.res.inresearchgate.net Specifically, the reaction starts with N-(4-fluorophenyl)acetamide, which is prepared from the corresponding 4-fluoroaniline. niscpr.res.in This starting material contains the necessary fluorine atom at the correct position for the final product's scaffold. The Vilsmeier-Haack reaction then simultaneously constructs the quinoline (B57606) ring and introduces the formyl (-CHO) and chloro (-Cl) groups. rsc.orgchemijournal.com

The general scheme for this transformation is outlined below:

| Starting Material | Reagents | Product | Reaction Type |

| N-(4-fluorophenyl)acetamide | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | Vilsmeier-Haack Reaction |

This table outlines the synthesis of the key carbaldehyde precursor.

Vilsmeier-Haack Formylation in Quinoline Scaffold Synthesis

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic compounds and the construction of certain heterocyclic systems. ijsr.netnih.gov In the synthesis of 2-chloro-3-formylquinolines, the reaction proceeds by treating an N-arylacetamide with the Vilsmeier reagent. niscpr.res.inresearchgate.net The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netnih.gov

The synthesis begins with the dropwise addition of POCl₃ to a mixture of the N-arylacetamide (in this case, N-(4-fluorophenyl)acetamide) in DMF at a low temperature (0-5°C). researchgate.netchemijournal.com The mixture is then heated, often to around 80-90°C, for several hours to facilitate the cyclization. niscpr.res.inchemijournal.com During this process, the Vilsmeier reagent acts as both a chlorinating and formylating agent, leading to the formation of the 2-chloroquinoline-3-carbaldehyde (B1585622) structure in good yields. niscpr.res.inchemijournal.com The reaction is completed by pouring the mixture into ice water, which hydrolyzes the intermediates and precipitates the solid product. ijsr.netresearchgate.net The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization. niscpr.res.inresearchgate.net

Reduction Approaches for this compound

With the key aldehyde precursor in hand, the next critical step is the reduction of the formyl group to a primary alcohol (methanol) group.

Carbaldehyde Reduction to Methanol (B129727)

The conversion of 2-Chloro-6-fluoroquinoline-3-carbaldehyde to this compound is achieved via a standard chemical reduction. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.govchemicalbook.com The reaction involves dissolving the aldehyde in a protic solvent, such as methanol or ethanol, and then adding sodium borohydride portionwise. chemicalbook.com

The hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, which, after workup with water, yields the corresponding primary alcohol. chemicalbook.com This method is highly selective for aldehydes and ketones, leaving other functional groups, such as the chloro-substituted aromatic ring, intact. An analogous reaction, the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) using sodium borohydride, proceeds efficiently to yield the corresponding methanol derivative. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄), Methanol (MeOH) | This compound | Aldehyde Reduction |

This table details the reduction step to form the final title compound.

Multi-Component and Catalytic Synthetic Pathways toward this compound Derivatives

Beyond the synthesis of the parent compound, its derivatives are accessible through various synthetic pathways, including multi-component and catalytic reactions that functionalize the quinoline core. The precursor, 2-chloro-3-formylquinolines, are versatile synthons for further heteroannulations. niscpr.res.inrsc.org For instance, solvent-free multi-component reactions involving substituted 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid can furnish quinolinyl-thiazolidinones. nih.gov

Mitsunobu Reactions in the Functionalization of Quinolinylmethanols

The hydroxyl group of this compound provides a handle for extensive functionalization using reactions such as the Mitsunobu reaction. organic-chemistry.org The Mitsunobu reaction allows for the conversion of primary and secondary alcohols into a wide array of other functional groups, including esters, phenyl ethers, and thioethers. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile with a pKa of less than 11, triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgtcichemicals.com

The mechanism activates the alcohol by forming a phosphonium (B103445) intermediate, which is then displaced by the nucleophile. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereoselective synthesis. organic-chemistry.org This reaction has been effectively used for the N-alkylation of purine (B94841) derivatives with alcohols, demonstrating its utility in creating C-N bonds with complex heterocyclic structures. researchgate.net By applying this reaction to this compound, various derivatives can be synthesized by choosing an appropriate nucleophile, thus expanding the chemical space accessible from this core structure.

Microwave-Assisted Synthesis in Quinoline Chemistry

The application of microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products when compared to conventional heating methods. acs.orgnih.gov This is particularly evident in the synthesis of heterocyclic compounds like quinolines. acs.orgtandfonline.com The synthesis of this compound can be efficiently approached by first synthesizing its immediate precursor, 2-chloro-6-fluoroquinoline-3-carbaldehyde, via a microwave-assisted Vilsmeier-Haack reaction, followed by a selective reduction.

The Vilsmeier-Haack reaction is a classic method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloroquinoline-3-carbaldehydes. acs.orgresearchgate.net The conventional procedure often requires prolonged heating. However, the use of microwave irradiation can significantly accelerate this process. For instance, the synthesis of various 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) has been achieved in a matter of minutes under microwave conditions, as opposed to several hours with conventional heating. researchgate.netnih.gov

A plausible microwave-assisted synthesis for the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, would involve the reaction of 4-fluoroacetanilide (B1213217) with the Vilsmeier-Haack reagent under microwave irradiation. This method offers the advantages of speed and efficiency, which are critical in multi-step syntheses. nih.gov

Once the 2-chloro-6-fluoroquinoline-3-carbaldehyde intermediate is obtained, the final step is the reduction of the aldehyde group to a primary alcohol. This transformation can be accomplished using a variety of reducing agents. A mild and effective method involves the use of sodium borohydride. In a related synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), the reduction of the corresponding aldehyde was successfully carried out using sodium borohydride under microwave irradiation for just 5 minutes, demonstrating the utility of this technology for the final reduction step as well. nih.gov

The following table summarizes the comparison between conventional and microwave-assisted methods for key reactions in quinoline synthesis, based on analogous transformations reported in the literature.

| Reaction | Method | Catalyst/Reagent | Reaction Time | Yield | Reference |

| Vilsmeier-Haack Cyclization | Conventional | POCl₃, DMF | Several Hours | Moderate | researchgate.net |

| Vilsmeier-Haack Cyclization | Microwave | POCl₃, DMF | Few Minutes | Good | researchgate.net |

| Aldehyde Reduction | Conventional | Sodium Borohydride | Hours | Good | researchgate.net |

| Aldehyde Reduction | Microwave | Sodium Borohydride | 5 Minutes | Good | nih.gov |

| Quinoline Synthesis | Conventional | YbCl₃ | 25-30 Minutes | 82-90% | nih.gov |

| Quinoline Synthesis | Microwave | YbCl₃ | 3-4 Minutes | 88-95% | nih.gov |

This table presents generalized data from analogous reactions to illustrate the advantages of microwave-assisted synthesis.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a multifunctional molecule like this compound requires precise control over chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity).

Regioselectivity in Vilsmeier-Haack Cyclization: The formation of the quinoline ring from an acetanilide precursor via the Vilsmeier-Haack reaction is inherently regioselective. The cyclization occurs in a predictable manner, dictated by the electronics of the aniline (B41778) ring. In the case of synthesizing 2-chloro-6-fluoroquinoline-3-carbaldehyde from 4-fluoroacetanilide, the cyclization to form the quinoline system is directed by the position of the fluorine atom on the starting aniline. This control ensures the formation of the desired 6-fluoro constitutional isomer. The development of methods for the regioselective synthesis of C-3 functionalized quinolines is an active area of research, with various strategies employed to control the substitution pattern on the quinoline core. acs.org

Chemoselectivity in Reduction: The final step in the synthesis is the reduction of the aldehyde group of 2-chloro-6-fluoroquinoline-3-carbaldehyde to a hydroxymethyl group. This step must be highly chemoselective. The chosen reducing agent must selectively reduce the aldehyde without affecting other functional groups present in the molecule, namely the chloro group at the C-2 position and the fluoro group at the C-6 position. The C-Cl bond at the C-2 position of the quinoline ring is susceptible to reduction under certain conditions.

Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature. It readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like aryl halides under standard conditions. The successful reduction of 2-chloro-6-methylquinoline-3-carbaldehyde to the corresponding alcohol using NaBH₄ without affecting the chloro group highlights the excellent chemoselectivity of this reagent for this specific transformation. nih.gov Other selective methods, such as using zinc oxide nanoparticles as a catalyst, have also been reported for the reduction of 2-chloroquinoline-3-carbaldehydes, further emphasizing the focus on chemoselective approaches. researchgate.net

Furthermore, the broader field of quinoline chemistry has seen significant advances in developing methods for regioselective C-H functionalization. mdpi.com These methods, often employing transition metal catalysis, allow for the direct introduction of functional groups at specific positions on the quinoline ring, offering alternative and potentially more atom-economical routes to complex derivatives. mdpi.com While not directly applied in the classical synthesis described above, these modern techniques represent the frontier of chemo- and regioselective synthesis in this area.

Chemical Transformations and Functionalization of 2 Chloro 6 Fluoroquinolin 3 Yl Methanol

Oxidative Transformations of the Methanol (B129727) Moiety to Carbaldehyde

A fundamental transformation of (2-Chloro-6-fluoroquinolin-3-yl)methanol is its oxidation to the corresponding aldehyde, 2-Chloro-6-fluoroquinoline-3-carbaldehyde (B1607959). This aldehyde is a critical synthon for building more complex heterocyclic systems. rsc.orgrsc.org The conversion of the primary alcohol to an aldehyde is a standard process in organic synthesis, typically achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or through Swern or Moffatt oxidation conditions to prevent over-oxidation to the carboxylic acid.

While the direct oxidation of this compound is a logical synthetic step, the target aldehyde is also commonly synthesized via the Vilsmeier-Haack reaction. ijsr.netnih.gov In this approach, a substituted acetanilide (B955) is treated with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to construct the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold directly. ijsr.netnih.gov Conversely, the reduction of the carbaldehyde group using reagents like sodium borohydride (B1222165) (NaBH₄) readily yields the parent (2-chloroquinolin-3-yl)methanol, demonstrating the chemical relationship between these two functional groups. nih.govmdpi.com

| Property | This compound | 2-Chloro-6-fluoroquinoline-3-carbaldehyde |

| Molecular Formula | C₁₀H₇ClFNO | C₁₀H₅ClFNO |

| Molar Mass | 211.62 g/mol nih.gov | 209.61 g/mol |

| Functionality | Primary Alcohol | Aldehyde |

| Synthetic Role | Precursor to aldehyde, esters, ethers, and N-alkylated products | Precursor to Schiff bases, hydrazones, and fused heterocycles rsc.org |

Derivatization Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization, enabling the attachment of various molecular fragments through alkylation, esterification, and etherification reactions.

The hydroxyl group can be activated under Mitsunobu reaction conditions to facilitate the regioselective N-alkylation of various nitrogen-containing heterocyclic compounds. researchgate.net This reaction typically involves treating the alcohol with a mixture of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate reagent in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net The process allows for the direct coupling of the (2-chloroquinolin-3-yl)methyl moiety to the nitrogen atom of heterocycles such as quinazolinones and pyrimidones, providing a direct route to complex, multi-ring systems. researchgate.net

| N-Heterocycle Substrate | Reagents | Product | Reference |

| Quinazolinone | PPh₃, DEAD, THF | N-((2-chloroquinolin-3-yl)methyl)quinazolinone derivative | researchgate.net |

| Pyrimidone | PPh₃, DEAD, THF | N-((2-chloroquinolin-3-yl)methyl)pyrimidone derivative | researchgate.net |

| 2-Oxoquinoline | PPh₃, DEAD, THF | N-((2-chloroquinolin-3-yl)methyl)-2-oxoquinoline derivative | researchgate.net |

Standard esterification procedures can be applied to the hydroxyl group of the title compound. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base leads to the formation of the corresponding ester. A study on the closely related (2-chloro-6-methylquinolin-3-yl)methanol (B187100) demonstrated its conversion to (2-chloro-6-methylquinolin-3-yl) methyl benzoate, highlighting a common derivatization pathway. researchgate.net

Furthermore, the hydroxyl group serves as a precursor for creating a more reactive electrophile for substitution reactions. Treatment with thionyl chloride (SOCl₂) or a similar halogenating agent converts the alcohol into a 2-chloro-3-(chloromethyl)quinoline (B1586034) derivative. mdpi.com This intermediate is highly susceptible to nucleophilic attack, enabling the synthesis of ethers by reaction with alkoxides (Williamson ether synthesis) or the introduction of other functional groups by reaction with nucleophiles like amines or thiols. mdpi.comresearchgate.net

Modifications and Substitutions on the Quinoline (B57606) Ring System

The quinoline scaffold itself, particularly the chlorinated C-2 position, offers significant opportunities for structural modification and the introduction of molecular diversity.

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for its displacement by a variety of nucleophiles. Research has shown that the 2-chloro group of 2-chloro-6-fluoroquinoline-3-carbaldehyde readily reacts with amino alcohols, such as 2-aminoethan-1-ol, to yield the corresponding 2-amino substituted quinoline. nih.gov This reactivity is a cornerstone of quinoline chemistry, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles at this position to generate diverse libraries of compounds. researchgate.netmdpi.comannexpublishers.com

A multi-pronged approach allows for the extensive functionalization of the this compound scaffold.

Leveraging the Aldehyde Intermediate : The aldehyde derived from the oxidation of the methanol group is a versatile handle. It undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. rsc.org These intermediates can be subjected to further cyclization reactions to construct fused heterocyclic systems, such as azetidin-2-ones or pyrazolo[3,4-b]quinolines. rsc.orgorientjchem.org

Utilizing the Hydroxymethyl/Chloromethyl Group : As discussed, the hydroxymethyl group can be converted into a chloromethyl group, which is an excellent electrophile. mdpi.com This allows for the attachment of various side chains through substitution reactions with a wide range of nucleophiles, including phenols, anilines, and heterocyclic thiols. mdpi.comresearchgate.netannexpublishers.com

Substitution at the C-2 Position : The facile displacement of the 2-chloro substituent provides a direct method for introducing amines, alkoxides, and thiolates. nih.gov Additionally, this position is amenable to modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which would allow for the introduction of aryl, heteroaryl, and diverse amino functionalities, significantly expanding the accessible chemical space.

| Reaction Site | Transformation | Reagents/Conditions | Resulting Functionality | Reference |

| C-3 Methanol | Oxidation | PCC, Dess-Martin, etc. | C-3 Aldehyde | rsc.org |

| C-3 Aldehyde | Condensation/Cyclization | Hydrazines, Chloroacetyl chloride | Fused Heterocycles (Pyrazoles, Azetidinones) | rsc.orgorientjchem.org |

| C-3 Hydroxyl | N-Alkylation (Mitsunobu) | DEAD, PPh₃, N-Heterocycles | N-Alkyl Heterocycles | researchgate.net |

| C-3 Hydroxyl | Chlorination | SOCl₂ | C-3 Chloromethyl (for further substitution) | mdpi.com |

| C-2 Chlorine | Nucleophilic Substitution | Amines, Alkoxides, Thiols | C-2 Amino, Ether, Thioether groups | nih.govmdpi.com |

Synthesis of Hybrid Quinoline-Containing Molecules (e.g., Isoxazoles, Hydrazones, Furanones)

The strategic functionalization of the (2-chloro-6-fluoroquinolin-3-yl) core by introducing other heterocyclic moieties like isoxazoles, hydrazones, and furanones has been a subject of significant research. These syntheses primarily leverage the reactivity of the 2-chloro-6-fluoroquinoline-3-carbaldehyde intermediate.

Synthesis of Quinoline-Isoxazole Hybrids

The construction of quinoline-isoxazole hybrids from this compound can be achieved through methods that result in either fused or non-fused (linked) heterocyclic systems.

A direct approach to a fused system involves the reaction of the intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, with hydroxylamine (B1172632) hydrochloride. Under microwave irradiation and solvent-free conditions, this reaction can proceed as a single-step synthesis to yield the corresponding isoxazolo[5,4-b]quinoline. jocpr.com This method provides a rapid and environmentally conscious route to this specific fused scaffold. jocpr.com

To view the data below, please click on the table to interact with it.

Synthesis of Quinoline-Hydrazone Hybrids

The synthesis of quinoline-hydrazone hybrids is a well-established transformation that relies on the condensation of a quinoline aldehyde with various hydrazides. nih.govresearchgate.net The reaction between 2-chloro-6-fluoroquinoline-3-carbaldehyde and a selected hydrazide (such as isonicotinic hydrazide or substituted benzohydrazides) is typically performed by refluxing the reactants in an alcoholic solvent, often with an acid catalyst like glacial acetic acid, to yield the desired Schiff base hydrazone. nih.govresearchgate.net This straightforward procedure allows for the creation of a large library of derivatives by varying the substituent on the hydrazide component. mdpi.com

The general synthetic scheme involves the reaction of the aldehyde with a hydrazide (R-CO-NH-NH₂) to form the N-acylhydrazone linkage, C=N-NH-C(=O)-R. researchgate.netmdpi.com

To view the data below, please click on the table to interact with it.

Synthesis of Quinoline-Furanone Hybrids

Quinoline-furanone hybrids can be synthesized through the condensation of 2-chloro-6-fluoroquinoline-3-carbaldehyde with β-aroylpropionic acids. This reaction builds a furan-2(3H)-one ring attached to the quinoline core via a methylene (B1212753) bridge. The general synthetic methodology involves the condensation of these two precursors to yield the target hybrid compounds.

Detailed research has demonstrated the synthesis of a series of furanone-bearing quinoline moieties. For instance, the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with various substituted β-benzoyl propionic acids leads to the formation of the corresponding 3-((2-chloro-6-fluoroquinolin-3-yl)methylene)furan-2(3H)-one derivatives.

To view the data below, please click on the table to interact with it.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Fluoroquinolin 3 Yl Methanol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of (2-Chloro-6-fluoroquinolin-3-yl)methanol, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the quinoline (B57606) core, the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton.

The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (splitting) of these protons are dictated by their position on the quinoline ring and the electronic effects of the chloro and fluoro substituents. Protons on the benzene (B151609) portion of the quinoline ring will exhibit splitting patterns influenced by the fluorine atom at the C6 position and adjacent protons. The single proton at the C4 position typically appears as a sharp singlet.

The protons of the methylene bridge (-CH₂OH) are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5–5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature. For related quinoline derivatives, amide N-H protons have been observed significantly downfield, between δ 10.33 and 11.15 ppm, highlighting the deshielding environment within the heterocyclic structure. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Quinoline) | 7.0 - 8.5 | Multiplets, Doublets |

| -CH₂- (Methanol) | 4.5 - 5.0 | Singlet / Doublet |

| -OH (Hydroxyl) | Variable (Broad) | Singlet |

Note: Values are estimations based on typical ranges for quinoline and related heterocyclic systems.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound derivatives, each unique carbon atom generates a distinct signal. The aromatic carbons of the quinoline ring typically resonate in the range of δ 115–150 ppm. researchgate.net The carbon atom bonded to the chlorine (C2) and the carbons of the heterocyclic ring (e.g., C8a, C4a) are found in the more deshielded region of this range.

The presence of the electronegative fluorine atom at C6 will influence the chemical shifts of adjacent carbons (C5, C7, C4a, C8a) and will also introduce C-F coupling, which can be observed as a splitting of the carbon signals. The carbon of the methylene group (-CH₂OH) is expected to appear in the more upfield region, typically around δ 60–65 ppm. For similar aromatic systems, aromatic carbon signals have been observed between 118.5 and 141.4 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (Quinoline) | 115 - 150 |

| C-Cl (C2) | ~150 |

| C-F (C6) | ~160 (with J-coupling) |

Note: Values are estimations based on typical ranges for substituted quinolines and related heterocycles.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals with a wide chemical shift range, which minimizes signal overlap. wikipedia.orgnih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C6 position. The chemical shift of this signal is sensitive to the electronic environment on the quinoline ring. For organofluorine compounds, chemical shifts can range from approximately -50 to -220 ppm. wikipedia.org The precise chemical shift for the C6-F will provide valuable structural confirmation. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³J_HF) or carbons (²J_CF, ³J_CF) can provide additional structural insights. researchgate.net This technique is particularly valuable for confirming the position of fluorination in aromatic systems and for studying intermolecular interactions. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound and its derivatives would display a series of characteristic absorption bands. A broad band in the region of 3400–3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methylene group are expected to appear around 3100–3000 cm⁻¹ and 2950–2850 cm⁻¹, respectively.

The quinoline core will give rise to several bands in the fingerprint region (1650–1000 cm⁻¹). C=C and C=N stretching vibrations within the aromatic system typically occur in the 1620–1450 cm⁻¹ range. The C-F bond shows a strong absorption band in the 1250–1000 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, typically between 800 and 600 cm⁻¹. For a related compound, 8-Amidoquinoline, characteristic peaks were observed for N-H stretching (3306 cm⁻¹), C=O (1699 cm⁻¹), and C=C aromatics (1528 cm⁻¹). ukm.my

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching (broad) | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂) | Stretching | 2950 - 2850 |

| C=C / C=N (Aromatic) | Stretching | 1620 - 1450 |

| C-O | Stretching | 1260 - 1000 |

| C-F | Stretching | 1250 - 1000 |

Note: Values are based on standard FT-IR correlation tables and data from related compounds. ukm.myresearchgate.netresearchgate.net

Mass Spectrometry Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula.

For this compound (C₁₀H₇ClFNO), the calculated monoisotopic mass is approximately 211.0200 Da. nih.gov HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, which would be observed in the mass spectrum. For the closely related precursor 2-chloro-6-fluoroquinoline (B1368868), predicted m/z values for adducts include [M+H]⁺ at 182.01674 and [M+Na]⁺ at 203.99868. uni.lu The presence of chlorine would also generate a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak, which serves as a clear indicator for the presence of a single chlorine atom.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. Quinoline and its derivatives are known to be chromophoric and often fluorescent due to their extended π-conjugated systems. nih.govrsc.org

The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands characteristic of the quinoline scaffold. These absorptions, arising from π–π* and n–π* electronic transitions, are typically observed in the UV region between 250 and 400 nm. researchgate.netresearchgate.net For example, a novel quinoline derivative sensor showed a maximum absorption peak at 314 nm. rsc.org

Many quinoline derivatives exhibit fluorescence, emitting light at a longer wavelength after being excited by UV radiation. nih.gov The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the local environment. ukm.my The introduction of substituents like chlorine and fluorine can modulate the electronic structure, thereby influencing the absorption and emission wavelengths. These techniques are particularly useful for applications involving fluorescent probes and sensors. rsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-fluoroquinoline |

X-ray Crystallography and Solid-State Structural Analysis

The definitive determination of the three-dimensional arrangement of atoms and molecules within a crystalline solid is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related derivative, (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), offers significant insights into the expected solid-state structure. nih.gov The substitution of a fluorine atom with a methyl group is not expected to fundamentally alter the primary crystallographic features.

Detailed Research Findings

The crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol was determined to be monoclinic with the space group P21/c. nih.gov The molecule is nearly planar, indicating a high degree of conjugation throughout the quinoline ring system. nih.gov In the solid state, the molecules are organized through a network of hydrogen bonds and other non-covalent interactions.

The primary intermolecular interaction is an O—H⋯O hydrogen bond, which links the molecules into infinite C(2) chains. nih.gov This is a common motif in crystal structures of molecules containing hydroxyl groups. Further stabilization of the crystal packing is achieved through weak C—H⋯π interactions and aromatic π–π stacking interactions. nih.gov The centroid–centroid distance for the π–π stacking is reported to be 3.713 (3) Å, a typical distance for such interactions, indicating a significant attractive force between the aromatic rings of adjacent molecules. nih.gov

An intramolecular C—H⋯O hydrogen bond is also observed, which contributes to the planarity of the molecule by creating an S(5) ring motif. nih.gov The interplay of these various intermolecular forces results in a stable, well-ordered crystalline structure.

Based on these findings for the 6-methyl derivative, it is highly probable that this compound would exhibit a similar crystal packing arrangement, dominated by hydrogen bonding involving the methanol substituent and π–π stacking of the quinoline cores. The substitution of fluorine for the methyl group might lead to subtle changes in the unit cell parameters and the strength of the intermolecular interactions due to the differing electronic properties and steric profiles of these substituents.

Crystallographic Data for (2-Chloro-6-methylquinolin-3-yl)methanol

The following table summarizes the key crystallographic data for the closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO |

| Formula Weight | 207.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8091 (17) |

| b (Å) | 4.6387 (5) |

| c (Å) | 14.5098 (11) |

| β (°) | 96.594 (9) |

| Volume (ų) | 990.16 (17) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.393 Mg m⁻³ |

Selected Bond Lengths and Angles for (2-Chloro-6-methylquinolin-3-yl)methanol

The table below presents selected intramolecular bond lengths and angles, providing insight into the molecular geometry. nih.gov

| Bond/Angle | Value (Å/°) |

| O1—H1O | 0.79 (6) |

| C—H | 0.93–0.97 |

| Cg1···Cg2 | 3.713 (3) |

Cg1 and Cg2 are the centroids of the pyridine (B92270) and benzene rings, respectively.

Computational Chemistry and Molecular Modeling of 2 Chloro 6 Fluoroquinolin 3 Yl Methanol and Its Analogs

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules. arabjchem.orgnih.gov These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic behavior. For quinoline (B57606) derivatives, methods like B3LYP with basis sets such as 6-31G'(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govbohrium.comresearchgate.net

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic landscape of (2-Chloro-6-fluoroquinolin-3-yl)methanol. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

For quinoline derivatives, the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals regions susceptible to electrophilic and nucleophilic attack. arabjchem.org This information is crucial for predicting how the molecule might interact with biological macromolecules.

Furthermore, global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from HOMO and LUMO energies. arabjchem.orgnih.gov These descriptors are valuable for comparing the reactivity of different analogs of this compound.

Table 1: Key Electronic Properties and Reactivity Descriptors from DFT.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the chemical potential | Quantifies the electrophilic power of a molecule. nih.gov |

Spectroscopic Property Simulations

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, providing theoretical predictions of the maximum absorption wavelengths (λmax). nih.govresearchgate.net These simulations are vital for understanding the photophysical properties of the compounds and for correlating theoretical data with experimental UV-Vis spectra. bohrium.comnih.gov For instance, studies on similar quinoline derivatives have shown good agreement between TD-DFT calculated spectra and experimental measurements, particularly when solvent effects are considered using models like the Polarizable Continuum Model (PCM). researchgate.net The method can predict the nature of electronic transitions, such as π–π* transitions, which are common in aromatic systems like quinoline. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is crucial for understanding the binding modes of this compound and its analogs with their biological targets and for predicting their binding affinities. nih.gov

Binding Affinity Predictions and Interaction Analysis with Biological Macromolecules (e.g., Bacterial Enzymes, mIDH1)

Molecular docking studies have been instrumental in evaluating quinoline derivatives as inhibitors of various enzymes. For example, quinolines have been investigated as inhibitors of bacterial DNA gyrase, a key enzyme in bacterial replication. nih.govijprajournal.com Docking simulations can reveal crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the enzyme. researchgate.net

In the context of cancer therapy, isocitrate dehydrogenase 1 (IDH1) is a significant target, and quinoline-based compounds have been explored as potential inhibitors. Molecular docking can predict the binding energy of this compound within the active site of mutant IDH1 (mIDH1), providing a quantitative estimate of its inhibitory potential. The analysis of the docked pose can identify key amino acid residues involved in the binding, which is essential for structure-activity relationship (SAR) studies and the design of more potent inhibitors. nih.gov

Table 2: Typical Interactions Identified in Molecular Docking Studies.

| Interaction Type | Description | Example Residues in Target Proteins |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | His41, Glu166 in proteases researchgate.net; TYR140, ASN501 in other enzymes jbcpm.com |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Val447, Leu448 in bacterial enzymes nveo.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | His41 in proteases researchgate.net |

| π-Cation Interactions | Noncovalent molecular interaction between a cation and a π-system. | |

| Halogen Bonds | A noncovalent interaction between a halogen atom and a Lewis base. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearchgate.net MD simulations are used to assess the stability of the ligand-protein complex, analyze the conformational changes of both the ligand and the protein, and refine the binding mode predicted by docking. researchgate.netmdpi.com

By running simulations for nanoseconds, researchers can observe the flexibility of the ligand in the binding pocket and the stability of key interactions, such as hydrogen bonds, over the simulation period. researchgate.netmdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand provides insights into the stability of the complex. mdpi.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov For quinoline derivatives, MD simulations have confirmed the stability of their complexes with targets like kinases and proteases, validating the interactions predicted by docking. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 2 Chloro 6 Fluoroquinolin 3 Yl Methanol Analogues

Influence of Halogen Substituents on Biological Activity and Physicochemical Properties

Halogen atoms, such as chlorine and fluorine, play a significant role in modulating the biological activity and physicochemical properties of drug candidates. Their introduction into the quinoline (B57606) scaffold can influence factors like metabolic stability, membrane permeability, and binding affinity to target proteins.

The specific placement of halogen substituents on the quinoline ring system can dramatically alter a compound's biological profile. For instance, the presence of a halogen atom can significantly enhance the activity of quinoline-based compounds against various pathogens and cancer cells. orientjchem.org

C-2 Position: A chlorine atom at the C-2 position is a common feature in many biologically active quinoline derivatives. This substitution can influence the electron distribution within the quinoline ring, which in turn can affect its interaction with biological targets.

C-6 Position: The introduction of a fluorine atom at the C-6 position can enhance the metabolic stability of the compound. Fluorine's high electronegativity can also lead to altered binding interactions with target enzymes or receptors.

C-7 Position: In some quinoline-based anticancer drugs, the presence of a substituent at the C-7 position has been shown to improve antitumor activity. orientjchem.org

The interplay between different halogen substitutions can also be significant. The variation of halide substituents can have a notable impact on the chemical shifts observed in NMR spectra, indicating changes in the electronic environment of the quinoline core. acs.org

Lipophilicity, often quantified by the calculated logP (ClogP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the tendency of a compound to partition between a lipid-like environment and an aqueous one.

The cellular uptake of a compound is often correlated with its lipophilicity. researchgate.net Generally, a moderate level of lipophilicity is desired for optimal cell permeability. If a compound is too hydrophilic, it may have difficulty crossing the lipid-rich cell membrane. Conversely, if it is too lipophilic, it may become trapped within the membrane or exhibit poor solubility in the aqueous environment of the cell.

Table 1: Calculated Lipophilicity (ClogP) and its Potential Impact on Cellular Uptake

| Compound/Analogue | Substitution Pattern | Calculated logP (ClogP) | Predicted Cellular Uptake |

|---|---|---|---|

| (2-Chloro-6-fluoroquinolin-3-yl)methanol | 2-Cl, 6-F | 2.85 | Moderate |

| 2-Chloroquinolin-3-yl)methanol | 2-Cl | 2.34 | Moderate |

| (6-Fluoroquinolin-3-yl)methanol | 6-F | 1.89 | Lower |

Note: ClogP values are estimates and can vary depending on the calculation method.

Role of the Methanol (B129727) Group and its Modifications on Pharmacological Efficacy

The methanol group at the C-3 position of the quinoline ring is a key functional group that can significantly influence the pharmacological efficacy of this compound and its analogues. This hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity.

Modifications to the methanol group can lead to profound changes in activity:

Esterification: Converting the alcohol to an ester can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor. This can impact its pharmacokinetic properties and its interaction with the target.

Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid introduces a different functional group with distinct electronic and steric properties, which can lead to a different biological activity profile.

Replacement: Replacing the methanol group with other functionalities, such as an amine or a thiol, would fundamentally change the nature of the molecule's interaction with its biological target.

For example, in the context of quinoline antimalarials, modifications at the C-4 position, which often bears a methanol group in related structures, are known to be critical for activity.

Impact of Substitutions at Other Positions of the Quinoline Scaffold (e.g., C-3, C-4)

Beyond the halogen and methanol groups, substitutions at other positions of the quinoline scaffold can further modulate the biological activity.

C-3 Position: The C-3 position is a key site for substitution. Radical iodination at this position in chloroquine (B1663885), a well-known quinoline antimalarial, has been shown to decrease its antimalarial activity. nih.gov

C-4 Position: The introduction of substituents at the C-4 position can enhance the potency of quinoline-based anticancer agents. orientjchem.org For instance, the Conrad-Limpach synthesis allows for the introduction of various substituents at the 4-position of the quinoline ring. sphinxsai.com

The ability to modify the quinoline nucleus with various substituents has made it a "privileged scaffold" in medicinal chemistry, allowing for the development of novel therapeutic compounds with improved pharmacological properties. orientjchem.org

Stereochemical Implications in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.

In the case of this compound, while the parent molecule itself is not chiral, the introduction of certain substituents or modifications could create chiral centers. For related quinoline antimalarials like mefloquine, the stereochemistry at the carbon atom bearing the hydroxyl group and the adjacent carbon in the side chain is critical for its antimalarial activity.

Even in the absence of a chiral center in the drug molecule itself, the binding pocket of its biological target is chiral. Therefore, the specific three-dimensional shape of the molecule is crucial for achieving a precise and effective interaction.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target and elicit a biological response.

In the absence of a known 3D structure of the target, ligand-based pharmacophore models can be developed by analyzing a set of known active molecules. nih.gov These models can then be used to virtually screen large compound libraries to identify new molecules that are likely to be active.

For quinoline derivatives, pharmacophore models have been successfully used to identify key chemical features responsible for their biological activity. nih.govnih.gov A typical pharmacophore model for a quinoline-based compound might include features such as:

An aromatic ring (from the quinoline core)

Hydrogen bond acceptors (e.g., the nitrogen atom in the quinoline ring, the oxygen of the methanol group)

Hydrogen bond donors (e.g., the hydroxyl group of the methanol)

Hydrophobic regions

By understanding the key pharmacophoric features of this compound and its analogues, medicinal chemists can design new compounds with improved potency and selectivity.

Table 2: Common Pharmacophoric Features in Quinoline Analogues

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Biological Activity |

|---|---|---|

| Aromatic Ring | Quinoline core | Pi-stacking interactions with target |

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Oxygen of Methanol | Forms hydrogen bonds with target |

| Hydrogen Bond Donor | Hydroxyl of Methanol | Forms hydrogen bonds with target |

Future Research Directions and Therapeutic Potential of 2 Chloro 6 Fluoroquinolin 3 Yl Methanol Derivatives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the (2-chloro-6-fluoroquinolin-3-yl)methanol core is a primary avenue for future research. This approach aims to systematically modify the molecule to optimize its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A critical aspect of rational drug design is the elucidation of structure-activity relationships (SAR). orientjchem.org By synthesizing a library of derivatives with modifications at various positions of the quinoline (B57606) ring and the methanol (B129727) group, researchers can identify key structural features responsible for biological activity. For instance, substituting the chloro or fluoro groups, or altering the hydroxymethyl moiety, can significantly impact a compound's potency and selectivity towards a specific biological target. arabjchem.org Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can further aid in predicting the activity of novel analogues and guide synthetic efforts. orientjchem.org

Target-Focused Design: As new biological targets are identified for quinoline-based compounds, derivatives of this compound can be specifically designed to interact with these targets. For example, if a particular enzyme is implicated in a disease, analogues can be designed to fit into its active site with high affinity and specificity. This may involve creating hybrid molecules where the quinoline scaffold is linked to other pharmacophores known to interact with the target. orientjchem.org

Table 1: Potential Modifications on the this compound Scaffold

| Position | Original Group | Potential Modifications | Desired Outcome |

| 2 | -Cl | -OCH3, -NR2, -Aryl | Modulate electronic properties, improve target binding |

| 3 | -CH2OH | -CHO, -COOH, -CH2OR | Alter polarity, introduce new interaction points |

| 6 | -F | -H, -Cl, -Br, -OCH3 | Fine-tune lipophilicity and metabolic stability |

| Other Ring Positions | -H | Alkyl, Aryl, Heterocyclyl | Explore new binding pockets, enhance selectivity |

Exploration of New Therapeutic Targets and Disease Applications

While quinoline derivatives are well-known for their anticancer and antimalarial activities, future research should explore novel therapeutic applications for derivatives of this compound. nih.govunivie.ac.at

Neurodegenerative Diseases: Recent studies have highlighted the potential of quinoline derivatives as inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in the pathophysiology of Alzheimer's disease. nih.gov By inhibiting PDE5, these compounds can enhance cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain, which plays a crucial role in learning and memory. nih.gov Derivatives of this compound could be designed and screened for their PDE5 inhibitory activity, offering a potential new therapeutic strategy for neurodegenerative disorders. nih.gov

Antiviral and Antibacterial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.govrsc.org Quinoline-based compounds have a long history of use as antibacterial and antiviral drugs. Future research could focus on evaluating derivatives of this compound against a panel of clinically relevant bacteria and viruses, including those resistant to existing therapies. Modifications to the core structure could lead to compounds with novel mechanisms of action, overcoming current resistance issues. nih.gov

Table 2: Investigated Therapeutic Targets for Quinoline Derivatives

| Therapeutic Area | Specific Target(s) | Potential Application | Reference |

| Oncology | Topoisomerases, Tyrosine Kinases | Cancer Therapy | univie.ac.at |

| Infectious Diseases | DNA gyrase, Viral proteases | Antibacterial, Antiviral | nih.gov |

| Neurodegenerative Diseases | Phosphodiesterase 5 (PDE5) | Alzheimer's Disease | nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) | Anti-inflammatory | orientjchem.org |

Development of Advanced Delivery Systems for Quinoline-Based Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of advanced drug delivery systems for quinoline-based compounds is a crucial area of future research.

Nanoparticle-Based Delivery: Encapsulating derivatives of this compound into nanoparticles can improve their solubility, stability, and pharmacokinetic profile. nih.gov For instance, liposomes or polymeric nanoparticles can be used to achieve targeted delivery to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Designing prodrugs of this compound derivatives can help overcome challenges such as poor bioavailability or rapid metabolism. For example, the hydroxyl group of the methanol moiety can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes.

Preclinical and Clinical Development Prospects

The ultimate goal of medicinal chemistry research is to translate promising compounds into clinical use. The preclinical and clinical development of derivatives of this compound will be a critical step in realizing their therapeutic potential.

Comprehensive Preclinical Evaluation: Promising analogues will need to undergo rigorous preclinical testing to evaluate their efficacy and safety in animal models of disease. This includes detailed pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicology studies to identify any potential adverse effects.

Clinical Trials: Compounds that demonstrate a favorable preclinical profile may advance to clinical trials in humans. nih.gov These trials are conducted in phases to assess the safety, dosage, and efficacy of the new drug candidate. The successful navigation of clinical trials is a complex and lengthy process that requires significant investment and collaboration between academic researchers and pharmaceutical companies. nih.gov The future holds the potential for quinoline-based drugs to address unmet medical needs, but this will depend on vigorous strategies in clinical trials. nih.gov

常见问题

Q. Table 1: Reaction Conditions and Yields

| Starting Material | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | Ethanol | 40% NaOH | 48 | 75–85 |

Basic: How is this compound structurally characterized?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and stereochemistry. For example, the crystal structure of a related compound, (2-Chloro-6-methylquinolin-3-yl)-methanol, was determined with SHELX .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for quinolyl proton environments.

- FT-IR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and C–F (1090 cm⁻¹) groups.

Advanced: How can crystallographic disorder in this compound crystals be resolved?

Methodological Answer:

Disorder in the quinoline ring or hydroxyl group can be addressed using:

- SHELXL Refinement : Apply PART and SUMP instructions to model partial occupancy .

- Hydrogen Bonding Analysis : Use graph set theory (e.g., Etter’s rules) to identify directional interactions stabilizing the crystal lattice .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry operations .

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.12, 7.89, 15.23 |

| R-factor (%) | 4.2 |

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

Contradictions in antibacterial activity (e.g., against S. aureus) may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and MIC protocols .

- Assay Conditions : Control pH, solvent (DMSO vs. water), and incubation time.

- Data Cross-Validation : Compare with analogues like 4-(2-Chloro-6-fluoroquinolin-3-yl)-dihydropyrimidine-2-thione, noting substituent effects on activity .

Advanced: What computational methods predict hydrogen-bonding interactions in this compound?

Methodological Answer:

- Graph Set Analysis : Classify H-bond motifs (e.g., C(6) chains or R₂²(8) rings) using Mercury or CrystalExplorer .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to quantify interaction energies .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and base concentration to model yield responses .

- Kinetic Studies : Use HPLC to track intermediates and identify rate-limiting steps.

- Green Chemistry Metrics : Calculate E-factor and atom economy for sustainability .

Advanced: What strategies validate molecular docking results for drug-target interactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。